1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Overview
Description
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole is a tricyclic compound known for its unique structural features and biological activities. This compound belongs to the class of pyrrolobenzodiazepines, which are characterized by their ability to interact with DNA and exhibit various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- involves multiple steps, starting from the formation of the pyrrole ring, followed by the construction of the benzodiazepine ring system. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro-, each with unique chemical and biological properties .
Scientific Research Applications
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with DNA and its potential as a DNA-binding agent.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and neuroprotective activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- involves its ability to bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated by specific molecular targets and pathways, including the formation of covalent bonds with DNA bases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolobenzodiazepines such as:
- Pyrrolo(2,1-c)(1,4)benzodiazepine
- Pyrrolo(1,2-a)(1,4)benzodiazepine
- Pyrrolo(1,2-d)(1,4)benzodiazepine
Uniqueness
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13/h1-4,6,12H,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHWVSIGGZUEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC3=C2C(=CC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181628 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27158-93-6 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027158936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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